

SGC0946 in MLL-rearranged Leukemia: A Technical Guide

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Compound of Interest		
Compound Name:	SGC0946	
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Executive Summary

Mixed-lineage leukemia (MLL)-rearranged (MLLr) leukemias are aggressive hematological malignancies with a historically poor prognosis. A key driver of these leukemias is the aberrant recruitment of the histone methyltransferase DOT1L by MLL fusion proteins, leading to the hypermethylation of histone H3 at lysine 79 (H3K79) and the subsequent upregulation of proleukemic genes such as HOXA9 and MEIS1. **SGC0946** is a potent and highly selective small-molecule inhibitor of DOT1L that has emerged as a critical chemical probe for studying the role of DOT1L in MLLr leukemia and as a promising therapeutic candidate. This document provides an in-depth technical overview of **SGC0946**, including its mechanism of action, quantitative efficacy data, detailed experimental protocols for its evaluation, and a visual representation of its effects on key signaling pathways.

Mechanism of Action of SGC0946

SGC0946 is a derivative of the first-in-class DOT1L inhibitor EPZ004777, with significantly greater potency.[1] It acts as a competitive inhibitor of the S-adenosylmethionine (SAM) cofactor, binding to the enzymatic pocket of DOT1L and thereby preventing the transfer of a methyl group to H3K79.[2] This inhibition of DOT1L's methyltransferase activity leads to a global reduction in H3K79 methylation, which is particularly impactful at the gene loci targeted by MLL fusion proteins. The subsequent decrease in the expression of critical leukemogenic







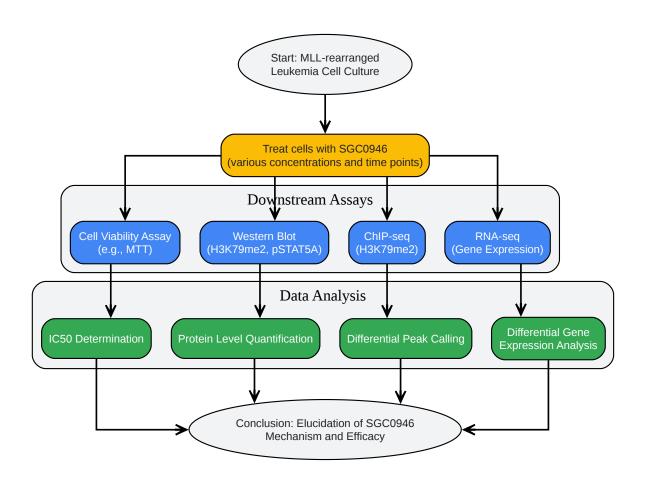
genes, such as HOXA9 and MEIS1, ultimately results in cell cycle arrest, differentiation, and apoptosis in MLLr leukemia cells.[3][4]

Recent studies have also uncovered a non-canonical pathway through which DOT1L inhibition, including by **SGC0946**, exerts its anti-leukemic effects. This pathway involves the downregulation of the FMS-like tyrosine kinase 3 (FLT3) signaling pathway. Low-dose treatment with **SGC0946** has been shown to reduce the expression of FLT3 and decrease the phosphorylation of its downstream effector, STAT5A, leading to reduced cell viability even without significant changes in HOXA9 and MEIS1 expression.[1]

Signaling Pathway Diagram







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